molecular formula C28H41N3O3 B585700 Oxethazaine-d6 CAS No. 1346603-51-7

Oxethazaine-d6

Cat. No. B585700
CAS RN: 1346603-51-7
M. Wt: 473.691
InChI Key: FTLDJPRFCGDUFH-SCPKHUGHSA-N
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Description

Oxethazaine, also known as Oxethazaine-d6, is a potent local anesthetic . It is administered orally, usually in combination with an antacid, for the relief of pain associated with peptic ulcer disease or esophagitis . Oxethazaine-d6 is mainly used for research purposes .


Molecular Structure Analysis

The molecular formula of Oxethazaine-d6 is C28H35D6N3O3 . It has a molecular weight of 473.68 . The structure of Oxethazaine-d6 is similar to that of Oxethazaine, with the difference being the presence of six deuterium atoms .


Chemical Reactions Analysis

Oxethazaine has been found to enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens . Mechanistic assays revealed that Oxethazaine could improve the ability of colistin to destruct bacterial outer membrane and cytoplasmic membrane permeability .

Mechanism of Action

Oxethazaine inhibits gastric acid secretion by suppressing gastrin secretion . Moreover, it exerts a local anesthetic effect on the gastric mucosa . It produces a reversible loss of sensation by preventing or diminishing the conduction of sensory nerve impulses near the site of its application .

Safety and Hazards

Oxethazaine is harmful if swallowed . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help immediately .

Future Directions

Oxethazaine has been found to inhibit the proliferation and migration of esophageal cancer cells . It binds directly to AURKA, suppresses AURKA activity, and inhibits the downstream effectors of AURKA . This suggests that Oxethazaine could be a potential therapeutic agent for treating esophageal squamous cell carcinoma .

properties

CAS RN

1346603-51-7

Product Name

Oxethazaine-d6

Molecular Formula

C28H41N3O3

Molecular Weight

473.691

IUPAC Name

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChI Key

FTLDJPRFCGDUFH-SCPKHUGHSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

synonyms

2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide];  2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol;  Betalgil-d6;  FH 099-d6;  Mucoxin-d6;  Oxaine-d6;  Oxetacaine-d6;  Storocain-d6;  Storocaine-d6;  Topicai

Origin of Product

United States

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